molecular formula C20H28N4O4 B2662856 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide CAS No. 2034194-73-3

1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide

Cat. No.: B2662856
CAS No.: 2034194-73-3
M. Wt: 388.468
InChI Key: QJKSJZNTDNXGFY-XFBNRCLWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxan-4-yl group: This step may involve nucleophilic substitution or addition reactions.

    Attachment of the pyrimidin-2-yloxy group: This can be done through etherification or similar reactions.

    Formation of the carboxamide group: This step typically involves amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques like continuous flow synthesis and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyrrolidine carboxamides: Compounds with the same core structure but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(oxan-4-yl)-5-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c25-18-12-14(13-24(18)16-6-10-27-11-7-16)19(26)23-15-2-4-17(5-3-15)28-20-21-8-1-9-22-20/h1,8-9,14-17H,2-7,10-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKSJZNTDNXGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.